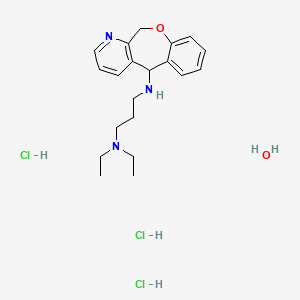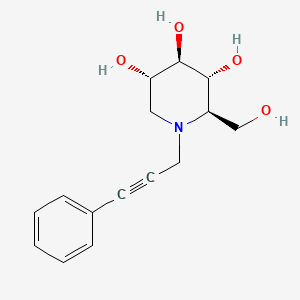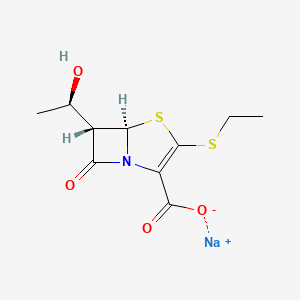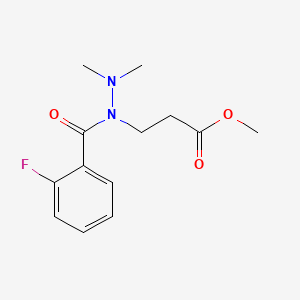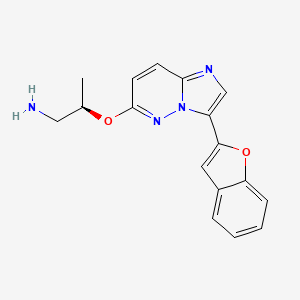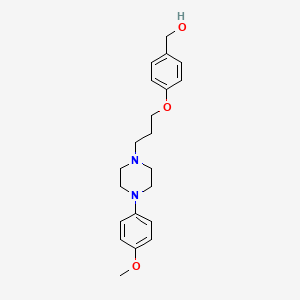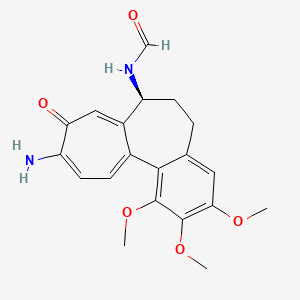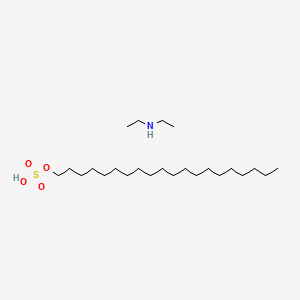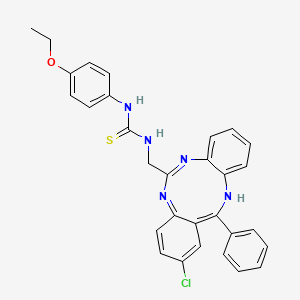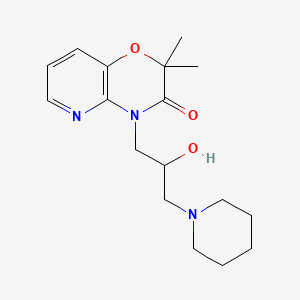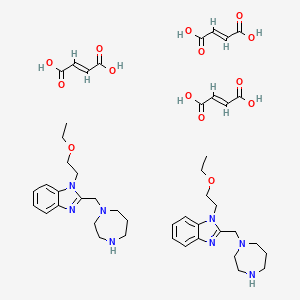
(E)-but-2-enedioic acid;2-(1,4-diazepan-1-ylmethyl)-1-(2-ethoxyethyl)benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-but-2-enedioic acid;2-(1,4-diazepan-1-ylmethyl)-1-(2-ethoxyethyl)benzimidazole is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a benzimidazole core, a diazepane ring, and an ethoxyethyl side chain. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a subject of extensive research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;2-(1,4-diazepan-1-ylmethyl)-1-(2-ethoxyethyl)benzimidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the Diazepane Ring: The diazepane ring is introduced via a nucleophilic substitution reaction, where a suitable diazepane derivative reacts with the benzimidazole intermediate.
Attachment of the Ethoxyethyl Side Chain: The ethoxyethyl side chain is attached through an alkylation reaction, using an ethoxyethyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(E)-but-2-enedioic acid;2-(1,4-diazepan-1-ylmethyl)-1-(2-ethoxyethyl)benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base for nucleophilic substitution.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and biological properties.
Scientific Research Applications
(E)-but-2-enedioic acid;2-(1,4-diazepan-1-ylmethyl)-1-(2-ethoxyethyl)benzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases related to its biological activities.
Industry: Utilized in the development of new materials and as a catalyst in industrial chemical processes.
Mechanism of Action
The mechanism of action of (E)-but-2-enedioic acid;2-(1,4-diazepan-1-ylmethyl)-1-(2-ethoxyethyl)benzimidazole involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Imidazoles: Compounds with a similar benzimidazole core but lacking the diazepane ring and ethoxyethyl side chain.
Diazepanes: Compounds containing the diazepane ring but with different substituents on the ring.
Ethoxyethyl Derivatives: Compounds with an ethoxyethyl side chain but different core structures.
Uniqueness
(E)-but-2-enedioic acid;2-(1,4-diazepan-1-ylmethyl)-1-(2-ethoxyethyl)benzimidazole is unique due to the combination of its benzimidazole core, diazepane ring, and ethoxyethyl side chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
95893-96-2 |
|---|---|
Molecular Formula |
C46H64N8O14 |
Molecular Weight |
953.0 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;2-(1,4-diazepan-1-ylmethyl)-1-(2-ethoxyethyl)benzimidazole |
InChI |
InChI=1S/2C17H26N4O.3C4H4O4/c2*1-2-22-13-12-21-16-7-4-3-6-15(16)19-17(21)14-20-10-5-8-18-9-11-20;3*5-3(6)1-2-4(7)8/h2*3-4,6-7,18H,2,5,8-14H2,1H3;3*1-2H,(H,5,6)(H,7,8)/b;;3*2-1+ |
InChI Key |
MBLYNFLWEQCDQH-VQYXCCSOSA-N |
Isomeric SMILES |
CCOCCN1C(=NC2=CC=CC=C12)CN3CCNCCC3.CCOCCN1C(=NC2=CC=CC=C12)CN3CCNCCC3.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CCOCCN1C2=CC=CC=C2N=C1CN3CCCNCC3.CCOCCN1C2=CC=CC=C2N=C1CN3CCCNCC3.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



